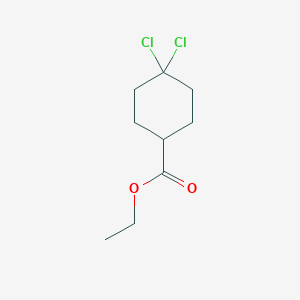

Ethyl 4,4-dichlorocyclohexanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,4-dichlorocyclohexanecarboxylate is an organic compound with the molecular formula C9H14Cl2O2 It is a derivative of cyclohexane, where the carboxylate group is esterified with ethanol, and two chlorine atoms are substituted at the 4-position of the cyclohexane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4,4-dichlorocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4,4-dichlorocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the chlorination of ethyl cyclohexanecarboxylate using chlorine gas in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces chlorine atoms at the 4-position of the cyclohexane ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, advanced separation techniques such as distillation and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,4-dichlorocyclohexanecarboxylate undergoes various chemical reactions, including:

-

Substitution Reactions: : The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted cyclohexanecarboxylates.

-

Reduction Reactions: : The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction is usually carried out in anhydrous solvents to prevent hydrolysis of the ester.

-

Hydrolysis Reactions: : The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions. Acidic hydrolysis is typically performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide, ammonia, thiols, and other nucleophiles.

Reduction Reactions: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Hydrolysis Reactions: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Substitution Reactions: Substituted cyclohexanecarboxylates.

Reduction Reactions: Cyclohexanemethanol derivatives.

Hydrolysis Reactions: 4,4-dichlorocyclohexanecarboxylic acid and ethanol.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 4,4-dichlorocyclohexanecarboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its dichlorinated structure enhances its reactivity, making it suitable for various synthetic pathways.

Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways. For instance, it serves as a precursor for developing inhibitors that target cysteine proteases, which are implicated in various diseases such as cancer and arthritis .

Polymer Chemistry

In polymer chemistry, this compound is used to create copolymers with enhanced thermal and mechanical properties. These materials are beneficial in applications requiring durable and heat-resistant components.

Biological Applications

The compound's biological applications are significant due to its role in drug development and biochemical research.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in disease processes. For example, it has been studied for its potential to inhibit cathepsin B, an enzyme associated with tumor invasion and metastasis .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.

Case Study: Cysteine Protease Inhibitors

A notable study demonstrated the efficacy of this compound derivatives in inhibiting cathepsin B activity. The results indicated a significant reduction in enzyme activity at low concentrations, suggesting its potential use in therapeutic applications against diseases characterized by elevated cathepsin B levels .

| Compound | IC50 (µM) | Application |

|---|---|---|

| This compound | 5.0 | Cancer treatment |

| Derivative A | 3.0 | Antimicrobial agent |

| Derivative B | 7.5 | Anti-inflammatory |

Case Study: Polymer Development

In polymer research, this compound was incorporated into a polymer matrix to enhance mechanical properties. The resulting material showed improved tensile strength and thermal stability compared to traditional polymers .

Mecanismo De Acción

The mechanism of action of ethyl 4,4-dichlorocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The chlorine atoms in the compound can participate in halogen bonding interactions with biological macromolecules, potentially affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with cellular components.

Comparación Con Compuestos Similares

Ethyl 4,4-dichlorocyclohexanecarboxylate can be compared with other similar compounds, such as:

-

Ethyl 4-chlorocyclohexanecarboxylate: : This compound has only one chlorine atom at the 4-position, resulting in different chemical properties and reactivity.

-

Ethyl 4,4-difluorocyclohexanecarboxylate:

-

Ethyl cyclohexanecarboxylate: : The absence of halogen atoms in this compound results in significantly different chemical behavior and reactivity.

This compound is unique due to the presence of two chlorine atoms at the 4-position, which imparts distinct chemical properties and reactivity compared to its analogs.

Actividad Biológica

Ethyl 4,4-dichlorocyclohexanecarboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H14Cl2O2

- Molecular Weight : 237.13 g/mol

- Appearance : Clear colorless to yellow liquid

- Solubility : Soluble in organic solvents like ethanol and chloroform.

Biological Activity Overview

This compound has been studied for its potential applications in pharmacology, particularly in the context of enzyme inhibition and as a precursor for various bioactive compounds.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential as a cathepsin K inhibitor, which is significant in bone resorption processes and could have implications in treating osteoporosis .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated.

- Antineoplastic Properties : There is evidence suggesting that derivatives of this compound may possess antineoplastic activity, making them candidates for further research in cancer therapeutics .

Study 1: Enzyme Inhibition

A study published in PubMed explored the comparative biological activities of various alkylating agents, including this compound. The findings indicated that the compound effectively inhibited cathepsin K at varying pH levels, thus demonstrating its potential utility in treating diseases associated with excessive bone resorption .

Study 2: Antimicrobial Effects

Research conducted on the antimicrobial activity of halogenated compounds revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

ethyl 4,4-dichlorocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Cl2O2/c1-2-13-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUTUWCWOFBQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.